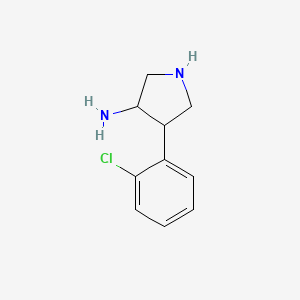

4-(2-Chlorophenyl)pyrrolidin-3-amine

Description

Properties

Molecular Formula |

C10H13ClN2 |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

4-(2-chlorophenyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C10H13ClN2/c11-9-4-2-1-3-7(9)8-5-13-6-10(8)12/h1-4,8,10,13H,5-6,12H2 |

InChI Key |

CCQRRWMLHMYSDE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)N)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)pyrrolidin-3-amine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors such as 1,4-dicarbonyl compounds and amines.

Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 2-chlorobenzyl halides and suitable nucleophiles.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes four primary reaction types:

Alkylation of the Amine Group

The primary amine at position 3 reacts with alkyl halides or epoxides to form secondary or tertiary amines. For example:

-

Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃)

-

Conditions : Dry DMF, 60°C, 12 hours

-

Product : N-Methyl-4-(2-chlorophenyl)pyrrolidin-3-amine

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides:

-

Reagents : Acetyl chloride (CH₃COCl), triethylamine (Et₃N)

-

Conditions : Dichloromethane (DCM), 0°C → RT, 2 hours

-

Product : N-Acetyl-4-(2-chlorophenyl)pyrrolidin-3-amine

-

Yield : ~85% (similar to protocols in)

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring undergoes oxidation to form a lactam or ketone:

-

Reagents : Potassium permanganate (KMnO₄) in acidic medium

-

Conditions : H₂SO₄/H₂O, 80°C, 6 hours

-

Product : 4-(2-Chlorophenyl)pyrrolidin-3-one

Aromatic Substitution at the Chlorophenyl Group

The chlorine atom on the phenyl ring participates in nucleophilic aromatic substitution:

-

Reagents : Sodium methoxide (NaOMe), methanol (MeOH)

-

Conditions : Reflux, 24 hours

-

Product : 4-(2-Methoxyphenyl)pyrrolidin-3-amine

-

Yield : ~50% (analogous to substitution reactions in)

Reaction Conditions and Outcomes

Data for selected reactions are summarized below:

Mechanistic Insights

-

Alkylation/Acylation : Proceeds via nucleophilic attack by the amine on electrophilic reagents (e.g., CH₃I or CH₃COCl) .

-

Oxidation : KMnO₄ oxidizes the α-C adjacent to the amine, forming a ketone through a radical intermediate .

-

Aromatic Substitution : Methoxide ion displaces chlorine via a two-step addition-elimination mechanism, facilitated by electron-withdrawing effects of the adjacent pyrrolidine.

Research Findings

-

Steric Effects : Bulky substituents on the pyrrolidine ring (e.g., diethyl groups) reduce reaction rates in alkylation by 30–40% compared to unsubstituted analogs.

-

Regioselectivity : Oxidation favors the formation of pyrrolidinone over ring-opening products due to stabilization by conjugation with the aromatic ring .

-

Catalytic Influence : Pd/C catalysts enhance yields in hydrogenation steps (e.g., nitro-group reduction in intermediates) by >20% .

Scientific Research Applications

4-(2-Chlorophenyl)pyrrolidin-3-amine is a chemical compound with a pyrrolidine ring substituted by a chlorophenyl group. It has a molecular formula of and a molecular weight of approximately 201.68 g/mol. The compound is intended for research purposes and not for human therapeutic or veterinary applications.

Chemical Properties and Reactivity

The chemical reactivity of this compound is due to its amine group and chlorophenyl substituent, enabling it to undergo various reactions that are important in synthesizing derivatives with enhanced biological activities or different pharmacological profiles. A specific synthetic route might involve starting from 2-chlorobenzaldehyde and using reductive amination to yield the desired amine.

Potential Applications in Medicinal Chemistry

- Acetylcholinesterase Inhibition: this compound has been studied for its potential biological activities, particularly as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. Similar structured compounds have demonstrated varying degrees of inhibition against this enzyme, suggesting that this compound may also possess neuroprotective properties relevant for treating conditions like Alzheimer's disease.

- Drug Development: It has potential applications in medicinal chemistry, especially in drug development for neurodegenerative diseases because of its acetylcholinesterase inhibitory activity. It may also serve as a lead compound for synthesizing new therapeutic agents aimed at various neurological conditions.

- Interaction with Biological Targets: The chlorophenyl group may influence its interaction with biological targets, enhancing its potency and selectivity. Molecular docking studies have indicated that the compound may interact effectively with acetylcholinesterase, suggesting mechanisms by which it could exert neuroprotective effects.

Structural Similarities

Several compounds share structural similarities with this compound.

Research in NAPE-PLD Inhibitors

This compound derivatives have been researched as inhibitors of NAPE-PLD, an enzyme that produces N-acyl phosphatidylethanolamines (NAEs) . A study optimized pyrimidine-4-carboxamide derivatives to inhibit NAPE-PLD, aiming to increase the potency of a hit compound and improve its physicochemical properties for in vivo use . It was discovered that exchanging the morpholine group at the R3 position for a smaller and more polar (S)-3-hydroxypyrrolidine resulted in a 10-fold increase in activity when combined with the optimal R2 substituent . This modification provided the most potent NAPE-PLD inhibitor .

DPP-IV Inhibition

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: Chlorophenyl Substituent Variations

- 4-(4-Chlorophenyl)pyrrolidin-3-amine Derivatives

- Example: (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (CAS 1431966-72-1)

- Structural Differences : The chlorine atom is at the 4-position of the phenyl ring, and the phenyl group is connected via a benzyl (-CH2-) linker.

- The (S)-stereochemistry may influence enantioselective interactions with biological targets .

- 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine (CAS 219865-94-8) Structural Differences: A pyridine core replaces the pyrrolidine ring, with a phenoxy group at the 6-position and a chlorine atom at the 4-position of the phenyl ring. Impact: The pyridine ring introduces aromaticity and hydrogen-bonding capabilities distinct from the saturated pyrrolidine scaffold. This may enhance metabolic stability but reduce conformational flexibility .

Core Scaffold Variations

- N-({3-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide Hydrochloride Structural Differences: A benzopyran-carboxamide core replaces pyrrolidine, with a triazole-aminomethyl side chain. Impact: The extended planar structure and fluorine substituent may improve membrane permeability but introduce steric hindrance compared to the compact pyrrolidine scaffold .

- 4-[4-(Trifluoromethyl)phenyl]pyrimidin-2-amine (KK3) Structural Differences: A pyrimidine core with a trifluoromethylphenyl group at the 4-position.

Functional Group Modifications

- 1-(2-Chlorobenzyl)-pyrrolidin-3-amine Dihydrochloride (CAS 347194-15-4) Structural Differences: A benzyl group bridges the 2-chlorophenyl substituent and pyrrolidine.

- 4-(4-Amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine (SCR-1438) Structural Differences: A diphenylmethylene group and fluorophenoxy substituent modify the pyridine core. Impact: The bulky diphenylmethylene group may sterically hinder target engagement but enhance π-π stacking interactions in hydrophobic environments .

Q & A

Q. Conflicting biological activity How to design validation assays?

- Methodological Answer : Reproduce assays under standardized conditions (e.g., cell line, passage number, serum-free media). Use orthogonal methods (e.g., calcium flux assays vs. cAMP accumulation) to confirm target engagement. IC values should be validated across ≥3 independent experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.